5-(5-Methylfuran-2-yl)isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6(11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
MOOYFTUTBLLTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Innovations for 5 5 Methylfuran 2 Yl Isoxazol 3 Amine
Retrosynthetic Analysis and Key Precursor Identification for the Furan-Isoxazole Core
A logical retrosynthetic analysis of 5-(5-Methylfuran-2-yl)isoxazol-3-amine points to a disconnection of the isoxazole (B147169) ring. A primary and highly effective strategy for the formation of 3-aminoisoxazoles is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine (B1172632). nih.gov This approach suggests that a key precursor for the target molecule is 3-(5-methylfuran-2-yl)-3-oxopropanenitrile .
This key intermediate contains the intact 5-methylfuran-2-yl moiety and the requisite three-carbon chain with nitrile and ketone functionalities, primed for cyclization with hydroxylamine to form the desired 3-aminoisoxazole (B106053) ring. The synthesis of this β-ketonitrile precursor can be envisioned through a Claisen-type condensation reaction. This would involve the reaction of a 5-methylfuran-2-yl ester, such as methyl 5-methylfuroate, with acetonitrile (B52724) in the presence of a strong base. Alternatively, the reaction of 5-methyl-2-acetylfuran with a cyanoformate ester could also yield the desired β-ketonitrile.
Development and Optimization of Novel Synthetic Routes to the Isoxazole Moiety
The formation of the isoxazole ring is a critical step in the synthesis of this compound. Several methodologies have been developed and optimized for the construction of the isoxazole core, with cycloaddition and condensation reactions being the most prominent.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) in Isoxazole Formation
One of the most powerful and versatile methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. In the context of the target molecule, this would involve the in-situ generation of 5-methylfuran-2-carbonitrile oxide, which would then react with a suitable dipolarophile containing a nitrogen functionality that can be converted to an amino group.
The 1,3-dipolar cycloaddition approach offers a high degree of control over regioselectivity, which is crucial for obtaining the desired substitution pattern on the isoxazole ring. The reaction can be influenced by the electronic nature of both the nitrile oxide and the dipolarophile.
Condensation Reactions and Other Ring-Closure Methodologies
Condensation reactions provide a direct and efficient route to the isoxazole ring system. As identified in the retrosynthetic analysis, the reaction of a β-ketonitrile with hydroxylamine is a well-established method for the synthesis of 3-aminoisoxazoles. nih.gov The reaction proceeds through the initial formation of an oxime at the keto group, followed by an intramolecular cyclization with the nitrile functionality to form the isoxazole ring.
The regioselectivity of this reaction, which determines whether the 3-amino or 5-aminoisoxazole isomer is formed, can often be controlled by the reaction conditions, such as pH and temperature. Generally, the reaction of β-ketonitriles with hydroxylamine in a neutral or slightly acidic medium favors the formation of 3-aminoisoxazoles.
Strategies for Furan (B31954) Ring Introduction and Positional Functionalization
The introduction of the 5-methylfuran-2-yl moiety is a key aspect of the synthesis. This can be achieved either by starting with a furan-containing precursor or by forming the furan ring at a later stage. Given the commercial availability of 2-acetyl-5-methylfuran (B71968), a more convergent approach involves incorporating this fragment into the main carbon chain that will ultimately form the isoxazole ring.
For instance, the synthesis of chalcones from 2-acetyl-5-methylfuran provides a versatile platform for further elaboration. These chalcones, which are α,β-unsaturated ketones, can then be utilized in various reactions to construct the isoxazole ring.
Catalytic Approaches in the Synthesis of this compound
Catalysis, particularly with transition metals, plays a significant role in modern organic synthesis by enabling efficient and selective bond formations. While direct catalytic methods for the synthesis of the target molecule are not extensively documented, related catalytic approaches for the formation of the core structures are well-established.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful strategy for the formation of the C-C bond between the furan and isoxazole rings. This approach would typically involve the coupling of a halogenated isoxazole derivative (e.g., 3-amino-5-bromoisoxazole) with a 5-methylfuran boronic acid or a related organometallic reagent.
Palladium and nickel catalysts are commonly employed for such transformations, offering high efficiency and functional group tolerance. This strategy allows for a modular synthesis where the two heterocyclic components can be prepared separately and then coupled in a final step.
Green Chemistry Principles and Sustainable Synthesis Methodologies
The integration of green chemistry principles into the synthesis of isoxazole derivatives is pivotal for minimizing environmental impact and enhancing safety. instituteofsustainabilitystudies.commdpi.com This approach, guided by a set of twelve principles, seeks to reduce waste, eliminate hazardous substances, and improve energy efficiency from the outset of the chemical design process. rjpn.orgnih.gov For the synthesis of compounds like this compound, these principles manifest in several key areas of methodological innovation.
Key Green Chemistry Applications in Isoxazole Synthesis:
Waste Prevention and Atom Economy : A primary goal of green chemistry is to design syntheses that generate minimal waste. instituteofsustainabilitystudies.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. rjpn.org For isoxazole ring formation, multi-component reactions (MCRs) are particularly advantageous as they combine at least three starting materials in a single step, incorporating the majority of the atoms into the final heterocyclic product. mdpi.com
Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses rely on volatile and often toxic solvents. Green approaches prioritize the use of environmentally benign solvents, such as water, or reduce solvent use altogether. rjpn.orgjddhs.com Research on the synthesis of related isoxazol-5(4H)-one derivatives has demonstrated that water can be an excellent solvent for the one-pot, three-component reaction, leading to high yields. mdpi.com Furthermore, patents for the synthesis of analogs like 3-amino-5-methyl isoxazole highlight methods that specifically avoid the use of highly toxic solvents such as chloroform (B151607) or carbon tetrachloride. google.com
Catalysis : The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and selectivity, often under milder conditions, while being required in only small amounts. jddhs.com In the synthesis of isoxazol-5(4H)-ones, a propylamine-functionalized cellulose (B213188) catalyst (Cell-Pr-NH2) has been employed. mdpi.com This biocatalyst is not only effective but also sustainable and operates under mild, room-temperature conditions. mdpi.com
The table below summarizes various green chemistry strategies that have been applied to the synthesis of isoxazole cores, which are relevant to the sustainable production of this compound.
| Green Principle | Strategy | Example Application in Isoxazole Synthesis | Benefit |
| Safer Solvents | Use of water as a reaction medium. | Three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com | Environmentally benign, low cost, reduced toxicity. mdpi.com |
| Catalysis | Employment of amine-functionalized cellulose as a catalyst. mdpi.com | One-pot synthesis of isoxazole derivatives at room temperature. mdpi.com | Biodegradable catalyst, energy saving, high yields. mdpi.com |
| Waste Prevention | Utilizing multi-component reactions (MCRs). mdpi.com | Rapid synthesis of heterocyclic compounds from three or more starting materials. mdpi.com | High atom economy, reduced number of synthetic steps and waste generation. mdpi.com |
| Less Hazardous Synthesis | Avoidance of toxic reagents and solvents. | Synthesis of 3-amino-5-methyl isoxazole without chloroform or carbon tetrachloride. google.com | Improved safety for workers and reduced environmental pollution. instituteofsustainabilitystudies.comgoogle.com |
Scale-Up Considerations and Process Optimization for Laboratory Synthesis of this compound and its Analogs
Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to a larger, preparative scale introduces a distinct set of challenges that require careful process optimization. Key considerations include reaction kinetics, heat transfer, purification methods, and economic viability.
Research into the synthesis of structurally related 5-(fluoroalkyl)isoxazoles provides valuable insights into scalable methodologies. A comprehensive study demonstrated the successful regioselective synthesis of these analogs via a [3+2] cycloaddition approach, achieving production on a scale of up to 150 grams. nih.gov This indicates that the fundamental isoxazole ring-forming reaction is amenable to scale-up, provided that reaction conditions are carefully controlled. nih.gov
Key Parameters for Optimization and Scale-Up:
Catalyst Loading : In catalytic reactions, finding the optimal catalyst concentration is crucial for balancing reaction time, yield, and cost. For the synthesis of isoxazol-5(4H)-ones using a cellulose-based catalyst, it was found that 14 mg of the catalyst provided the best results, achieving a 97% yield in just 25 minutes. mdpi.com Increasing the catalyst amount beyond this optimum did not yield significant improvements. mdpi.com
Reaction Conditions : Temperature, pressure, and reaction time must be finely tuned. While many green methods aim for ambient conditions, scaling up may require adjustments to manage exotherms and ensure consistent product quality. The synthesis of 5-(trifluoromethyl)isoxazoles bearing a protected amino group was optimized to achieve yields ranging from 40% to 95% on a large scale. nih.gov
Solvent Selection and Concentration : The choice of solvent impacts not only reaction efficiency but also downstream processing, such as product isolation and purification. For the preparation of 3-amino-5-methyl isoxazole analogs, solvents like ethylene (B1197577) glycol dimethyl ether and tetrahydrofuran (B95107) were found to be effective. google.com
Purification Strategy : Chromatographic purification, common in laboratory synthesis, is often impractical and costly at larger scales. mdpi.com Developing methods that yield a product pure enough to be isolated by crystallization or simple extraction is a critical goal of process optimization. The synthesis of isoxazol-5(4H)-ones, for instance, was designed to allow for purification without resorting to chromatographic methods. mdpi.com
The following table outlines critical parameters that require optimization when scaling up the synthesis of isoxazole compounds, based on findings from related molecules.
| Parameter | Laboratory-Scale Approach | Scale-Up Consideration | Example from Analog Synthesis |
| Scale | Milligram to low gram quantities | Up to 150 g scale successfully demonstrated. nih.gov | Synthesis of 5-(trifluoromethyl)isoxazoles for building blocks. nih.gov |
| Reaction Type | [3+2] Cycloaddition | Proven to be a robust and scalable method for isoxazole formation. nih.gov | Used for various 5-(fluoroalkyl)isoxazoles. nih.gov |
| Catalyst Optimization | Varies, often with excess catalyst | Precise determination of optimal loading to minimize cost and waste. | 14 mg of Cell-Pr-NH2 found optimal for isoxazol-5(4H)-one synthesis. mdpi.com |
| Purification | Column Chromatography | Development of non-chromatographic methods like crystallization or extraction. | Synthesis of isoxazol-5(4H)-ones designed for simple work-up. mdpi.com |
| Yield | Variable | Optimization of conditions to maximize yield and ensure process viability. | Achieved up to 95% yield for certain amino-functionalized isoxazoles. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 5 5 Methylfuran 2 Yl Isoxazol 3 Amine and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(5-Methylfuran-2-yl)isoxazol-3-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques provide detailed information about the molecular framework.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the furan (B31954) ring, the isoxazole (B147169) ring, and the amine group. The methyl protons on the furan ring would typically appear as a singlet in the upfield region. The two protons on the furan ring would present as doublets, showing characteristic coupling. The isoxazole ring has a single proton, which would appear as a singlet. The amine protons would likely be observed as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. mdpi.com
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbons of the heterocyclic rings would appear in the downfield region, while the methyl carbon would be found upfield. mdpi.com
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Furan-CH₃ | ¹H | ~2.4 | - |
| Furan-CH₃ | ¹³C | - | ~14 |
| Furan-H3 | ¹H | ~6.2 | - |
| Furan-C3 | ¹³C | - | ~109 |
| Furan-H4 | ¹H | ~6.8 | - |
| Furan-C4 | ¹³C | - | ~118 |
| Isoxazole-H4 | ¹H | ~6.5 | - |
| Isoxazole-C4 | ¹³C | - | ~97 |
| Amine-NH₂ | ¹H | ~5.0 (broad) | - |
| Isoxazole-C3 | ¹³C | - | ~170 |
| Isoxazole-C5 | ¹³C | - | ~165 |
| Furan-C2 | ¹³C | - | ~150 |
| Furan-C5 | ¹³C | - | ~155 |
Mass Spectrometry Techniques (e.g., HRMS, GC-MS, LC-MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is fundamental for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₈N₂O₂ and a monoisotopic mass of 164.0586 g/mol . bldpharm.com
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous confirmation of the elemental formula. rsc.org
Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), reveals characteristic fragmentation patterns that aid in structural confirmation. The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for primary amines is the alpha-cleavage. libretexts.orglibretexts.org Other likely fragmentation routes include cleavage of the isoxazole ring, loss of CO, and fragmentation of the furan moiety.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to further investigate fragmentation pathways by selecting the parent ion and subjecting it to collision-induced dissociation (CID), providing another layer of structural confirmation. researchgate.netnih.gov
| m/z | Proposed Fragment Structure/Loss |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 136 | [M - CO]⁺ |
| 94 | [Methylfuran-C≡N]⁺ |
| 81 | [Methylfuran]⁺ fragment |
| 43 | [C₂H₃O]⁺ or [CH₃N₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The IR spectrum is expected to show strong, characteristic bands for the N-H stretching of the primary amine group, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. libretexts.org Other significant absorptions would include C=N and C=C stretching vibrations from the isoxazole and furan rings in the 1500-1650 cm⁻¹ range. The C-O stretching vibrations of the furan and isoxazole rings would be visible in the 1000-1300 cm⁻¹ region. libretexts.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. The symmetric vibrations of the aromatic-like furan and isoxazole rings would be expected to produce strong signals in the Raman spectrum. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | IR |
| -NH₂ (Amine) | N-H Bend | 1590 - 1650 | IR |
| Isoxazole/Furan | C=N / C=C Stretch | 1500 - 1650 | IR/Raman |
| Furan | Ring Breathing | ~1020 | Raman |
| Isoxazole/Furan | C-O Stretch | 1000 - 1300 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR/Raman |
| Methyl C-H | C-H Stretch | 2850 - 2960 | IR/Raman |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related furan and isoxazole structures allows for an informed prediction of its crystallographic characteristics. researchgate.netnih.govnih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5170 (6) |
| b (Å) | 8.7431 (4) |
| c (Å) | 22.2595 (13) |
| Volume (ų) | 2241.4 (2) |
| Z | 8 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment (if chiral)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. The target compound, this compound, is achiral as it does not possess any stereocenters and cannot exist as enantiomers. Therefore, chiroptical spectroscopy is not applicable to this molecule in its native state.
However, these techniques would be highly relevant in the context of its synthesis, particularly if chiral intermediates are used or if chiral derivatives are prepared. For example, synthetic routes starting from chiral precursors like (S)-epichlorohydrin would yield chiral intermediates whose stereochemistry could be monitored and confirmed using ECD or by separating enantiomers with chiral chromatography. nih.govnih.gov
Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomeric Separation in Research Contexts
Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. A reversed-phase method, using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would likely provide excellent separation. Detection is typically achieved using a UV detector, set to a wavelength where the heterocyclic system has strong absorbance.
Gas Chromatography (GC), suitable for thermally stable and volatile compounds, can also be used for purity analysis. A capillary column with a polar stationary phase would be appropriate for this amine-containing compound. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the purity of the sample. These chromatographic methods are crucial for ensuring the quality and integrity of the compound for any subsequent research applications. bldpharm.com
Computational and Theoretical Investigations of 5 5 Methylfuran 2 Yl Isoxazol 3 Amine
Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Fukui Functions)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. asianpubs.org The B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is commonly used for geometry optimization and the calculation of electronic properties of heterocyclic compounds. asianpubs.org
Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic structure is primarily described by the distribution of electrons within the molecule. Key to understanding its reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity. For 5-(5-Methylfuran-2-yl)isoxazol-3-amine, the HOMO is typically localized over the electron-rich furan (B31954) and amine groups, while the LUMO may be distributed across the isoxazole (B147169) ring.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen and nitrogen atoms, indicating these are sites for electrophilic interaction.
Reactivity Descriptors and Fukui Functions: Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of the molecule's reactivity. Fukui functions are used to determine the local reactivity at specific atomic sites within the molecule, distinguishing which atoms are more likely to act as nucleophiles or electrophiles.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 4.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 | Resistance to change in electron configuration |
| Global Softness (S) | 0.45 | Reciprocal of hardness, indicates reactivity |
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational Analysis: The molecule this compound has rotational freedom around the single bond connecting the furan and isoxazole rings. Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of the molecule. This involves systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The resulting potential energy surface reveals the global minimum energy conformer, which is the most likely structure to be observed experimentally. Studies on similar bi-heterocyclic systems have shown that planar or near-planar conformations are often the most stable due to favorable electronic conjugation between the rings.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with its environment, such as solvent molecules or a biological receptor. These simulations can reveal how the molecule transitions between different conformations and how it adapts its shape upon binding to a target.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparative Analysis
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation when compared with experimental results.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP), is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations provide shielding tensor values for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental data can confirm the proposed structure and help assign specific peaks in the experimental spectrum. unn.edu.ng
IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes. Characteristic peaks, such as N-H stretching of the amine group, C=N stretching of the isoxazole ring, and C-O-C stretching of the furan ring, can be identified. rjpbcs.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical level, improving the agreement with experimental IR spectra.
Table 2: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) | Assignment |
| H (Amine) | 5.50 | 5.52 | -NH₂ |
| H (Isoxazole) | 6.45 | 6.48 | Isoxazole C4-H |
| H (Furan) | 6.20 | 6.21 | Furan C3-H |
| H (Furan) | 7.15 | 7.18 | Furan C4-H |
| H (Methyl) | 2.40 | 2.41 | -CH₃ |
Ligand-Protein Docking Studies for Elucidating Hypothetical Molecular Target Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. jbcpm.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity (docking score). nih.gov
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. For instance, the amine group and the heteroatoms in the furan and isoxazole rings of the title compound are potential hydrogen bond donors and acceptors, which could be critical for anchoring the molecule within a binding pocket.
Table 3: Hypothetical Docking Results for this compound with Potential Protein Targets
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| Protein Kinase B (Akt1) | 1UNQ | -7.9 | Lys179, Glu228, Asp292 |
| MDM2 | 4HG7 | -7.2 | Gln72, His73, Leu54 |
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) Modeling Approaches for Analog Design and Bioactivity Prediction
QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of analogues of this compound, a predictive model can be developed using statistical methods like Multiple Linear Regression (MLR). nih.gov Such a model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.gov
Machine Learning (ML) Approaches: More advanced ML algorithms, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are increasingly being used to build more complex and accurate predictive models. mdpi.comaalto.fi These methods can handle large datasets and capture non-linear relationships between structure and activity that may be missed by traditional QSAR methods. ML models can be trained on diverse chemical libraries to predict various properties, including bioactivity, pharmacokinetics, and toxicity, accelerating the drug discovery process.
Solvent Effects and Solvation Models in Computational Studies of this compound
Most chemical and biological processes occur in solution. Therefore, accounting for the effect of the solvent is crucial for accurate computational predictions. unn.edu.ng Solvation models are used to simulate the influence of a solvent on the molecule's properties.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is computationally efficient and effectively captures the bulk electrostatic effects of the solvent on the molecule's geometry, electronic structure, and spectroscopic properties. For example, the predicted NMR chemical shifts can vary significantly depending on the solvent used in the calculation, and including a solvation model often improves the correlation with experimental data measured in the same solvent. unn.edu.ng
Pharmacological and Biological Research Methodologies for 5 5 Methylfuran 2 Yl Isoxazol 3 Amine
In Vitro Biological Assay Platforms for Compound Screening and Hit Identification
The initial investigation of a novel compound such as 5-(5-Methylfuran-2-yl)isoxazol-3-amine typically begins with a broad screening process using various in vitro biological assays to identify potential therapeutic activities ("hits"). These platforms are essential for determining if a compound warrants further, more detailed investigation. For the isoxazole (B147169) class of compounds, these screenings often focus on areas where they have previously shown promise, such as antimicrobial, anti-inflammatory, and anticancer activities.
Commonly used assay platforms include:
Antimicrobial Susceptibility Tests: The activity of isoxazole derivatives is frequently evaluated against a panel of pathogenic bacteria and fungi. Methodologies like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Anticancer Cytotoxicity Assays: To screen for potential anticancer effects, isoxazole compounds are tested against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Results are often expressed as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, a study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives screened them against cell lines such as A549 (lung cancer), COLO 205 (colon cancer), and MDA-MB 231 (breast cancer). nih.gov
Immunomodulatory Assays: The effects of isoxazole derivatives on immune cells can be assessed through lymphocyte proliferation tests and by measuring cytokine production. For instance, studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives measured their impact on the production of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in cell cultures. nih.gov
These high-throughput screening methods allow researchers to efficiently test a compound against a wide range of biological targets and cell types to identify any promising bioactivity.
Mechanistic Investigations of Cellular Interactions and Biological Pathways
Once a "hit" is identified from initial screening, research proceeds to investigate the compound's mechanism of action. This involves understanding how the molecule interacts with cells and which biological pathways it affects.
To determine the specific molecular targets of a compound, researchers employ receptor binding and enzyme inhibition assays. These studies are crucial for understanding how a molecule exerts its biological effect at a molecular level.
Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For example, isoxazole-based compounds have been designed as ligands for various receptors, including AMPA receptors, which are critical in neurotransmission. mdpi.com The binding affinity helps to quantify the strength of the interaction between the ligand (the compound) and its receptor.
Enzyme Inhibition Assays: Many drugs function by inhibiting the activity of specific enzymes. Assays are designed to measure the effect of a compound on an enzyme's catalytic activity. For instance, certain isoxazole derivatives have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. nih.gov The potency of inhibition is typically reported as an IC50 value, indicating the concentration of the compound needed to reduce the enzyme's activity by half.
The table below illustrates typical data obtained from enzyme inhibition assays for various isoxazole derivatives.
| Compound Class | Target Enzyme | Potency (IC50) | Reference Activity |
| N-phenylurea isoxazole derivative | FLT3 Kinase | Not specified | Anticancer |
| 4-arylamido 3-methylisoxazole | FMS Kinase | 9.95 nM | Anti-inflammatory, Anticancer |
| 2-aminooxazole derivative | IMPDH | Low nanomolar | Immunosuppressive |
This table is illustrative and based on data for different isoxazole/oxazole compounds, not this compound.
Compounds can alter cell behavior by modulating intracellular signaling pathways. Research in this area aims to identify which communication networks within the cell are affected. For example, studies on certain isoxazole derivatives found that their immunomodulatory effects were linked to their influence on the expression of signaling proteins in Jurkat cells, a human T-lymphocyte cell line. nih.gov Techniques such as Western blotting are commonly used to measure changes in the levels and activation states of key proteins within signaling cascades after treatment with the compound.
Assessment of Compound Specificity and Selectivity in Biological Systems
An ideal therapeutic compound should interact specifically with its intended target while having minimal effects on other molecules in the body, a property known as selectivity. High selectivity reduces the likelihood of off-target effects.
To assess selectivity, a compound is tested against a panel of related receptors or enzymes. For instance, a compound identified as a kinase inhibitor would be screened against a broad panel of other kinases to ensure it does not inhibit them significantly. Research on 5-(thiophen-2-yl)isoxazoles, which are structurally similar to furan-containing isoxazoles, revealed selective cytotoxicity against the MCF-7 breast cancer cell line compared to other cancer cell lines, suggesting a degree of selectivity in its biological action. nih.gov
Elucidation of Molecular Targets and Ligand-Target Interactions (e.g., Target Identification Strategies)
Identifying the precise molecular target of a compound is a critical step in drug discovery. When the target is not known, various strategies can be employed for its identification. Computational methods are increasingly used to predict and understand these interactions.
In Silico Molecular Docking: This computer-based simulation technique predicts the preferred orientation of a compound when bound to a specific molecular target. It can help visualize how the ligand (the compound) fits into the binding site of a protein and which chemical interactions stabilize the complex. For example, molecular docking studies were used to support the hypothesis that certain 5-(thiophen-2-yl)isoxazoles act by inhibiting the estrogen receptor alpha (ERα). nih.gov
Molecular Dynamics Simulation: These simulations can provide insights into the dynamic behavior of the ligand-target complex over time, offering a more detailed understanding of the interaction's stability.
These computational approaches help rationalize experimental findings and guide the design of more potent and selective derivatives.
Cellular Uptake and Intracellular Localization Studies in Research Models
For a compound to be effective against an intracellular target, it must first be able to cross the cell membrane and reach its site of action. Cellular uptake studies are designed to measure the extent and rate at which a compound enters cells.
While specific studies on the cellular uptake of this compound are not available, these investigations typically involve incubating cultured cells with the compound and then measuring its concentration inside the cells over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Fluorescence microscopy can also be used if the compound is naturally fluorescent or has been tagged with a fluorescent dye, allowing for the visualization of its location within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria).
Research on the biological mechanisms of this compound, specifically concerning apoptosis induction and cell cycle modulation in disease-relevant cell lines, is not available in the public domain.
Extensive searches for scientific literature and research data concerning the potential biological mechanisms of the chemical compound this compound did not yield any specific studies on its effects on apoptosis induction or cell cycle modulation.
While research exists for other isoxazole derivatives, which have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, no such findings have been published for this compound itself. Therefore, detailed research findings, data tables, and exploration of its potential biological mechanisms in disease-relevant cell lines cannot be provided as per the user's request.
Structure Activity Relationship Sar Studies and Rational Analog Design of 5 5 Methylfuran 2 Yl Isoxazol 3 Amine
Design Principles for Structural Modification of the 5-(5-Methylfuran-2-yl)isoxazol-3-amine Scaffold
The structural modification of the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing ligand-target interactions. The core design strategy involves systematically altering the three main components of the molecule: the furan (B31954) ring, the isoxazole (B147169) core, and the 3-amine substituent. The primary goals are to enhance biological potency, improve selectivity for the intended target over off-targets, and optimize pharmacokinetic properties. nih.gov
Key design principles include:
Probing for Additional Binding Pockets: Modifications are designed to explore the topology of the target's binding site. For instance, extending substituents from the furan or isoxazole rings can identify and engage with nearby hydrophobic or polar pockets, potentially increasing binding affinity. mdpi.com
Enhancing Target-Specific Interactions: Rational modifications aim to introduce functional groups that can form specific, high-affinity interactions like hydrogen bonds, ionic bonds, or halogen bonds with key residues in the target's active site. sci-hub.se
Improving Physicochemical Properties: Structural changes are often implemented to improve drug-like properties such as aqueous solubility, membrane permeability, and metabolic stability, which are critical for bioavailability. sci-hub.senih.gov
Rigidification: Introducing conformational constraints, for example by incorporating cyclic structures or replacing flexible linkers with more rigid ones, can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity. mdpi.com
Systematic Derivatization at the Furan Moiety for Modulating Biological Profiles
The furan ring is a versatile component that can be systematically modified to modulate the biological activity of the parent compound. ijabbr.comnih.gov The presence of the furan and other aromatic rings in a structure can strongly affect its biological activity. nih.gov Derivatization strategies focus on the methyl group at the C-5 position and the furan ring itself.
Modification of the C-5 Methyl Group: The methyl group can be replaced with a variety of substituents to probe for steric and electronic effects.
Alkyl Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) can explore the size of a hydrophobic pocket.
Introduction of Polar Groups: Substituting the methyl group with moieties like hydroxymethyl or aminomethyl can introduce hydrogen bonding capabilities.
Halogenation: Introducing fluorine atoms to form fluoromethyl, difluoromethyl, or trifluoromethyl groups can alter lipophilicity, metabolic stability, and binding interactions. nih.gov
Modification of the Furan Ring: While maintaining the core furan-isoxazole linkage, substitutions can be made at other positions of the furan ring, although this is synthetically more challenging. sci-hub.box Such modifications can fine-tune the electronic properties and orientation of the entire furan moiety within the binding site.
The following table illustrates how modifications on a furan ring in related compounds can impact biological activity.
| Compound ID | Furan Ring Modification | Biological Activity (Example) | Reference |
| Analog A | 5-methyl (parent) | Baseline activity | - |
| Analog B | 5-H (unsubstituted) | Often shows decreased activity | mdpi.com |
| Analog C | 5-chloro | May improve potency and metabolic stability | nih.gov |
| Analog D | 5-nitro | Strong electron-withdrawing group, can enhance activity in some contexts | utripoli.edu.ly |
| Analog E | 5-hydroxymethyl | Introduces H-bonding potential | researchgate.net |
This table is illustrative and based on general principles of furan derivatization in medicinal chemistry.
Isoxazole Ring Substituent Effects on Ligand-Target Interactions and Bioactivity
The isoxazole ring and its substituents are critical determinants of the molecule's biological activity and its interaction with target proteins. nih.gov The 3-amino group and the C-4 position are primary sites for modification.
Derivatization of the 3-Amino Group: The primary amine at the C-3 position is a key hydrogen-bonding group. Its modification can significantly impact binding affinity.
Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can introduce additional interaction points and modulate physicochemical properties.
Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can probe for steric tolerance and hydrophobic interactions near the amine. Secondary amines often retain or improve activity compared to tertiary amines. sci-hub.se
Substitution at the C-4 Position: The C-4 position of the isoxazole ring is often a target for substitution to explore SAR and improve potency. nih.gov Introducing small substituents can influence the orientation of the adjacent furan ring and provide additional points of contact with the target. In studies on trisubstituted isoxazoles, substituents at the C-4 and C-5 positions were identified as crucial for exploring SAR and improving potency. nih.gov
The table below shows examples from the literature of how isoxazole substitutions in analogous scaffolds affect inhibitory activity.
| Compound ID | Isoxazole Ring Modification | Target | IC₅₀ (µM) | Reference |
| Analog 1 | 3-amino, 4-H | RORγt | > 100 | nih.gov |
| Analog 2 | 3-NH-R, 4-H | RORγt | 6.6 ± 0.8 | nih.gov |
| Analog 3 | 3-N(CH₃)-R, 4-H | RORγt | > 100 | nih.gov |
| Analog 4 | 3-NH-R, 4-F | RORγt | 7-13 fold decrease vs. 4-H | nih.gov |
Data is for illustrative trisubstituted isoxazole analogs targeting RORγt and demonstrates the sensitivity of activity to substitution on the isoxazole core.
Stereochemical Implications in SAR Development
While this compound is an achiral molecule, stereochemistry becomes a critical factor when chiral centers are introduced through derivatization. Introducing a chiral substituent, for example on the 3-amino group or by modifying the methyl group on the furan ring, will result in enantiomers. These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of a biological target like an enzyme or receptor. mdpi.com
For instance, the asymmetric synthesis of functionalized 2-isoxazolines often starts from chiral precursors to ensure the desired stereochemical outcome, highlighting the importance of controlling stereochemistry in related heterocyclic systems. nih.gov In the development of isoxazole-based CK1 inhibitors, chiral pyrrolidine (B122466) scaffolds were attached to the core structure to promote selective binding interactions within the ATP binding pocket. mdpi.com This underscores that if a chiral center is introduced into an analog of this compound, the separation and individual testing of the resulting enantiomers would be an essential step in SAR development to identify the more active and selective stereoisomer.
Rational Design Strategies for Enhanced Specificity and Potency based on SAR Insights
Rational design strategies leverage the insights gained from initial SAR studies to create new analogs with improved potency and selectivity. nih.gov These strategies can be broadly categorized as ligand-based or structure-based.
Ligand-Based Design: In the absence of a high-resolution structure of the biological target, SAR data is used to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For the this compound scaffold, the model would likely include a hydrogen bond donor (the 3-amine), a hydrogen bond acceptor (isoxazole nitrogen), and a hydrophobic feature (the methylfuran moiety). New analogs are then designed to better fit this pharmacophore model.
Structure-Based Design: When a crystal structure or a reliable homology model of the target is available, potent inhibitors can be designed by optimizing the fit of the ligand within the binding site. nih.govmdpi.com For example, co-crystal structures of related isoxazole inhibitors have shown how the C-3, C-4, and C-5 isoxazole substituents anchor the ligand in an allosteric binding site. nih.gov Such information allows for the precise design of new derivatives with substituents that can form additional favorable interactions with specific amino acid residues, thereby enhancing potency and selectivity. nih.gov For example, replacing an anilide moiety with an isoxazole ring substituted with a secondary benzylamine (B48309) led to improved ATR kinase affinity, selectivity, and aqueous solubility. sci-hub.se
Bioisosteric Replacements within the this compound Framework
Bioisosteric replacement is a powerful strategy in drug design used to modify physicochemical properties, improve metabolic stability, or enhance target affinity while retaining the primary biological activity. nih.gov This involves substituting a functional group or a whole moiety with another that has similar steric and electronic characteristics.
Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered aromatic heterocycles.
Thiophene: Often considered a classic bioisostere of furan, it has similar size and electronics but different metabolic properties.
Pyrrole: Introduces a hydrogen bond donor (the N-H group), which could form new interactions with the target.
Thiazole: Can act as a hydrogen bond acceptor and may alter the geometry of the molecule.
Isoxazole Ring Bioisosteres: The isoxazole ring itself can be replaced by other five-membered heterocycles that can mimic its role as a linker and its hydrogen bonding pattern.
Oxadiazoles: The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are commonly used as bioisosteres of amides and other heterocycles, mimicking planarity and dipole moments. nih.gov
Triazoles: The 1,2,3-triazole moiety is an excellent nonclassical bioisostere that can mimic the configuration of a trans amide bond. nih.gov
Pyrazole: Offers a different arrangement of nitrogen atoms, providing alternative hydrogen bonding patterns.
A study involving the bioisosteric replacement of an isoxazole heterocycle in nicotinic receptor ligands with pyridine (B92270) or oxadiazole resulted in compounds that retained high affinity, demonstrating the utility of this approach. nih.gov
Chemical Modifications and Derivatization Strategies for Advanced Research on 5 5 Methylfuran 2 Yl Isoxazol 3 Amine
Synthesis of Pro-drug Forms and Bioconjugates for Research Applications
The primary amino group on the isoxazole (B147169) ring is a key handle for the synthesis of pro-drug forms and bioconjugates. Pro-drugs are often designed to improve the pharmacokinetic properties of a parent molecule. For 5-(5-Methylfuran-2-yl)isoxazol-3-amine, pro-drugs can be synthesized by forming bioreversible linkages at the 3-amino position.
Common pro-drug strategies include the formation of amides, carbamates, and N-mannich bases. For instance, acylation of the amino group with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) would yield amide pro-drugs. These amides can be designed to be cleaved by endogenous enzymes like amidases to release the active parent compound.
Bioconjugation involves linking the molecule to larger biomolecules such as peptides, proteins, or nucleic acids to study its interactions in a biological context. rsc.org The amino group can be coupled to a biomolecule using a variety of crosslinking agents. For example, the amino group can react with N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively.
Another approach for bioconjugation involves the furan (B31954) moiety. The 5-methylfuran group can undergo hydrolysis under acidic conditions to yield a 1,4-dicarbonyl compound, which can then be used for bio-orthogonal ligation reactions.
| Modification Type | Functional Group Targeted | Reagents/Methods | Resulting Linkage | Application |
| Amide Pro-drug | 3-Amino | Carboxylic acid + coupling agent (e.g., DCC, EDC), Acid chloride, Anhydride | Amide | Improved bioavailability, targeted delivery |
| Carbamate Pro-drug | 3-Amino | Chloroformate, Isocyanate | Carbamate | Controlled release |
| Bioconjugation | 3-Amino | NHS-ester activated biomolecule, Isothiocyanate-functionalized biomolecule | Amide, Thiourea | Target identification, delivery to specific sites |
| Bio-orthogonal Ligation | 5-Methylfuran | Acid-catalyzed hydrolysis followed by reaction with a hydrazine-containing biomolecule | Pyridazinium adduct | Stable bioconjugation under physiological conditions |
Introduction of Reporter Groups for Imaging and Tracing Studies in Biological Systems
To visualize and track this compound within biological systems, reporter groups such as fluorescent dyes, biotin (B1667282), or radioactive isotopes can be introduced. The 3-amino group is the most convenient site for the attachment of these labels.
Fluorescent labeling can be achieved by reacting the amino group with fluorescent dyes that contain an amine-reactive functional group. Common examples include fluorescein (B123965) isothiocyanate (FITC), rhodamine B isothiocyanate, and various Alexa Fluor and DyLight NHS esters. The resulting fluorescently-tagged molecules can be used in cellular imaging studies to determine their subcellular localization and trafficking.
Biotinylation is another valuable strategy for affinity-based studies. The reaction of the amino group with an activated biotin derivative, such as biotin-NHS, results in a biotinylated compound. This derivative can then be detected or isolated using avidin (B1170675) or streptavidin-conjugated probes.
| Reporter Group | Reagent | Target Functional Group | Application |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 3-Amino | Fluorescence microscopy, flow cytometry |
| Rhodamine | Rhodamine B isothiocyanate | 3-Amino | Fluorescence microscopy |
| Biotin | N-Hydroxysuccinimide-biotin (NHS-biotin) | 3-Amino | Affinity purification, western blotting, ELISA |
| Radioisotope (e.g., ¹⁴C, ³H) | Introduction during synthesis using labeled precursors | N/A | Radiometric assays, autoradiography |
Development of Affinity Probes for Target Elucidation and Chemical Biology Applications
Affinity probes are essential tools for identifying the biological targets of a compound. These probes are derivatives of the parent molecule that contain a reactive group capable of forming a covalent bond with its target protein. The 3-amino group of this compound can be modified to incorporate such reactive functionalities.
One common strategy is to introduce an electrophilic "warhead" that can react with nucleophilic residues (e.g., cysteine, lysine, serine) in the active site of a target protein. Examples of such electrophilic groups include acrylamides, chloroacetamides, and fluoromethyl ketones. These can be attached to the amino group via an appropriate linker.
Photoaffinity labeling is another powerful technique. A photo-reactive group, such as a diazirine or an aryl azide, can be incorporated into the molecule. Upon photoactivation with UV light, this group forms a highly reactive carbene or nitrene intermediate that can covalently crosslink to nearby molecules, including the target protein.
| Affinity Probe Type | Reactive Group | Attachment Site | Mechanism of Action |
| Electrophilic Probe | Acrylamide, Chloroacetamide, Epoxide | 3-Amino (via a linker) | Covalent modification of nucleophilic amino acid residues |
| Photoaffinity Label | Diazirine, Aryl azide | 3-Amino or furan ring (via a linker) | Photo-induced covalent crosslinking to the target protein |
| Biotinylated Affinity Probe | Combination of a reactive group and biotin | 3-Amino (via a linker) | Covalent labeling and subsequent affinity purification of the target |
Synthesis of Polymer-Supported or Immobilized Derivatives for Catalytic and Material Science Research
Immobilizing this compound onto a solid support can facilitate its use in high-throughput screening, affinity chromatography, and as a heterogeneous catalyst. nih.gov The primary amino group provides a convenient anchor point for attachment to various polymer supports.
Common solid supports include polystyrene resins, silica (B1680970) gel, and controlled-pore glass. These supports can be functionalized with reactive groups that are complementary to the amino group. For example, a resin functionalized with carboxylic acid groups can be coupled to the amino group of the molecule to form a stable amide bond. Alternatively, resins with isocyanate or epoxy functionalities can be used to form urea (B33335) or secondary amine linkages, respectively.
These polymer-supported derivatives can be used, for example, in affinity chromatography columns to isolate binding partners of the parent compound from complex biological mixtures. In material science, incorporating this molecule into a polymer matrix could impart specific chemical or biological properties to the material.
| Polymer Support | Functional Group on Support | Linkage Formed | Potential Application |
| Polystyrene Resin | Carboxylic acid | Amide | Solid-phase synthesis, affinity chromatography |
| Silica Gel | Isocyanate | Urea | Heterogeneous catalysis, purification |
| Controlled-Pore Glass | Epoxy | Secondary amine | Biosensors, immobilized enzyme mimics |
Future Research Directions and Translational Potential in Basic Science for 5 5 Methylfuran 2 Yl Isoxazol 3 Amine
The unique structural scaffold of 5-(5-methylfuran-2-yl)isoxazol-3-amine, which combines a furan (B31954) and an isoxazole (B147169) ring system, presents a compelling case for further investigation into its fundamental biological activities and applications. The following sections outline key future research directions that could unlock its translational potential in basic science.
Q & A
Q. What are the common synthetic routes for preparing 5-(5-Methylfuran-2-yl)isoxazol-3-amine, and what are their respective yields and reaction conditions?
Methodological Answer: The synthesis of this compound involves multi-step reactions, often utilizing intermediates like 2-((5-methylfuran-2-yl)methylene)malononitrile. For example:
- Key Intermediate Synthesis : Reaction of 5-methylfurfural with malononitrile in ethanol catalyzed by piperidine yields 2-((5-methylfuran-2-yl)methylene)malononitrile .
- Cyclocondensation : The intermediate reacts with cyanoacetohydrazide to form triazolo[1,5-a]pyridine derivatives. Yields range from 70% to 91% under mild conditions (ethanol, room temperature) .
Q. Table 1: Representative Synthetic Routes
Q. How is the structural characterization of this compound typically performed using spectroscopic methods?
Methodological Answer: Characterization relies on:
- H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) confirm the furan and isoxazole moieties .
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm) and C-O (1250–1050 cm) validate the heterocyclic structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.20 for CHNO) confirm molecular weight .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound to address challenges like low yields or byproduct formation?
Methodological Answer:
- Catalyst Optimization : Replacing piperidine with DBU (1,8-diazabicycloundec-7-ene) may enhance reaction rates and selectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) can improve cyclization efficiency .
- Byproduct Mitigation : Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the target compound from side products like unreacted intermediates .
Q. How can computational methods predict the biological interactions of this compound with therapeutic targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases or GPCRs). For example, docking studies on similar isoxazole derivatives revealed hydrogen bonding with active-site residues .
- QSAR Modeling : Correlating structural descriptors (e.g., logP, polar surface area) with bioactivity data predicts pharmacokinetic properties .
- MD Simulations : Assessing binding stability over 100 ns trajectories identifies key interactions for lead optimization .
Q. What analytical techniques are effective for detecting this compound in biological matrices, and how are they validated?
Methodological Answer:
- HPLC-UV : A C18 column (mobile phase: acetonitrile/water, 70:30) detects the compound at λ = 254 nm. Validation includes linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>95%) .
- LC-MS/MS : Electrospray ionization in positive mode (m/z 191.1 → 145.0) ensures specificity in plasma samples. Matrix effects are minimized using isotopically labeled internal standards .
- Fluorescence Sensing : Pyrazoline-based probes (λ = 350 nm, λ = 450 nm) enable selective detection in cellular assays, validated via spike-and-recovery tests .
Q. How do structural modifications of the 5-methylfuran moiety influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Fluorination at the furan ring (e.g., 5-(5-fluorofuran-2-yl) analogs) increases electrophilicity, enhancing cross-coupling reactivity .
- Steric Effects : Bulky substituents (e.g., tert-butyl) on the isoxazole ring reduce metabolic clearance but may hinder target binding .
- Bioactivity Trends : Methyl groups improve membrane permeability (logP ~2.5), while polar groups (e.g., -OH) enhance solubility but reduce CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
